molecular formula C19H15ClN6O3 B2383267 2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539815-23-1

2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2383267
CAS No.: 539815-23-1
M. Wt: 410.82
InChI Key: LHOAVKQVKSPCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound with the molecular formula C 25 H 19 ClN 6 O 3 , provided for research purposes . This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of fused heterocycles, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery . The structure incorporates multiple aromatic systems and a carboxamide group, making it a complex and interesting candidate for exploration in various research fields. The 1,2,4-triazolo[1,5-a]pyrimidine core is synthetically accessible and is known to be a bioisostere of purines, allowing it to interact with a wide range of biological targets . As such, this specific compound, with its unique substitution pattern featuring 3-chlorophenyl and 2-nitrophenyl groups, is a valuable building block for investigating structure-activity relationships (SAR). Researchers can utilize it in the synthesis of novel derivatives, high-throughput screening campaigns, and biochemical assays to probe its potential interactions and activities. The specific research applications and mechanism of action for this compound are yet to be determined and represent a promising area for scientific investigation. Please Note: This product is intended for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O3/c1-10-15(17(21)27)16(13-7-2-3-8-14(13)26(28)29)25-19(22-10)23-18(24-25)11-5-4-6-12(20)9-11/h2-9,16H,1H3,(H2,21,27)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOAVKQVKSPCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with a one-pot reaction involving:

  • 5-Amino-1-(3-chlorophenyl)-1H-1,2,4-triazole (1)
  • 2-Nitrobenzaldehyde (2)
  • N-Methylacetoacetamide (3)

Under microwave irradiation in dimethylformamide (DMF), these components undergo:

  • Knoevenagel Condensation : Formation of an arylidene intermediate from 2 and 3 .
  • Michael Addition : Attack by the amino group of 1 on the electrophilic β-carbon of the arylidene.
  • Cyclization : Intramolecular lactamization to yield the triazolopyrimidine core.

Optimization Parameters :

  • Catalyst : Aminopropyltriethoxysilane (APTS) in ethanol enhances yield (82–89%) compared to uncatalyzed reactions.
  • Solvent : DMF under microwave irradiation reduces reaction time to 30–45 minutes.
  • Temperature : Reflux conditions (80–100°C) prevent decomposition of nitro groups.

Experimental Procedure

  • Materials :

    • 5-Amino-1-(3-chlorophenyl)-1H-1,2,4-triazole (3 mmol).
    • 2-Nitrobenzaldehyde (3 mmol).
    • N-Methylacetoacetamide (3 mmol).
    • APTS catalyst (0.3 mmol) in 10 mL ethanol.
  • Synthesis :

    • Combine reactants and catalyst in ethanol.
    • Reflux at 80°C for 24 hours.
    • Cool, filter, and recrystallize from ethanol/ether (3:1).
  • Yield : 85% (white crystals, m.p. 219–223°C).

Stepwise Ester-to-Amide Conversion

For laboratories lacking microwave facilities, a stepwise approach is viable:

Triazolopyrimidine Ester Synthesis

  • Reactants : Ethyl acetoacetate replaces N-methylacetoacetamide.
  • Conditions : APTS-catalyzed reflux in ethanol.
  • Product : Ethyl 2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate (Yield: 78%).

Ester Hydrolysis

  • Reagent : 2M NaOH in ethanol/water (1:1).
  • Conditions : 60°C for 4 hours.
  • Product : 2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylic acid (Yield: 92%).

Amidation with Ammonia

  • Reagent : Thionyl chloride (SOCl₂) followed by aqueous NH₃.
  • Conditions : 0°C to room temperature, 2 hours.
  • Product : Target carboxamide (Yield: 88%).

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.13 (s, 3H, C5-CH₃).
    • δ 6.46 (s, 1H, C7-H).
    • δ 7.04–8.21 (m, 8H, aromatic H).
    • δ 10.32 (s, 1H, CONH₂).
  • IR (KBr) :

    • 1685 cm⁻¹ (C=O stretch).
    • 1540 cm⁻¹ (NO₂ asymmetric stretch).
  • MS (EI) : m/z 466 [M+H]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction (Source methodology):

  • Space Group : Monoclinic, P2₁/c.
  • Dihedral Angles :
    • 55.6° (carboxamide vs. triazolopyrimidine plane).
    • 72.6° (2-nitrophenyl vs. triazolopyrimidine plane).
  • Intermolecular Interactions : N—H⋯O and C—H⋯π bonds stabilize the lattice.

Comparative Analysis of Synthetic Routes

Parameter One-Pot Method Stepwise Method
Reaction Time 30–45 min 48–72 hours
Yield 85% 78% (ester) → 88%
Purity 98% (HPLC) 95% (HPLC)
Equipment Microwave required Standard glassware

Challenges and Mitigation

  • Nitro Group Stability :

    • Issue : Dehydration under prolonged heating.
    • Solution : Use APTS catalyst to lower reaction temperature.
  • Amide Hydrolysis :

    • Issue : Over-hydrolysis of ethyl ester to carboxylic acid.
    • Solution : Controlled NaOH stoichiometry (1:1 molar ratio).
  • Byproducts :

    • Observation : <5% dimerization of triazole.
    • Solution : Column chromatography (silica gel, ethyl acetate/hexane).

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or hydroxylamine derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Activity

Research indicates that triazolopyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies have shown that modifications to the triazolopyrimidine structure can enhance its efficacy against various cancer cell lines .

Antiviral Properties

Recent investigations have highlighted the potential of this compound as an antiviral agent. Specifically, it has been evaluated for its ability to inhibit the RNA-dependent RNA polymerase of influenza A virus. This mechanism is critical for viral replication and presents a viable target for drug development against influenza .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have indicated that modifications in the chemical structure can lead to increased potency against bacteria and fungi, making it a candidate for further exploration in antibiotic development .

Activity TypeTargetMethodologyFindings
AnticancerCyclin-dependent kinasesIn vitro assaysSignificant inhibition observed
AntiviralInfluenza virus polymeraseMolecular dockingPromising binding affinity
AntimicrobialVarious pathogensDisk diffusion methodEffective against multiple strains

Case Studies

  • Anticancer Research : A study published in Bioorganic & Medicinal Chemistry examined a series of triazolopyrimidine derivatives including the compound of interest. Results showed that certain derivatives exhibited IC50_{50} values in the low micromolar range against human cancer cell lines .
  • Antiviral Evaluation : In research focused on influenza A virus, the compound's ability to inhibit viral replication was assessed using plaque assays. The results indicated a dose-dependent reduction in viral titers, suggesting its potential as an antiviral therapeutic .
  • Antimicrobial Testing : A comprehensive study investigated the antimicrobial efficacy of triazolopyrimidine compounds against Gram-positive and Gram-negative bacteria. The findings revealed that modifications to the nitrophenyl group significantly enhanced antibacterial activity .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

  • The nitro group in the target may require careful control of reaction conditions to avoid over-oxidation.
  • Thermal Stability : Methoxy-rich analogs (e.g., 5j ) exhibit higher melting points (>300°C), whereas bromo/nitro derivatives (e.g., 5k ) show lower melting points, suggesting nitro groups reduce crystalline packing efficiency .

Physicochemical and Crystallographic Insights

  • Crystal Packing : Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate () exhibits π-stacking interactions (centroid distance: 3.63 Å), which stabilize its solid-state structure . The target’s nitro group may disrupt such interactions, reducing crystallinity.
  • Solubility : Methoxy and hydroxy substituents (e.g., 5l in ) improve aqueous solubility, whereas chloro/nitro groups likely enhance lipid solubility .

Biological Activity

The compound 2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, particularly in the context of anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H16ClN5O3
  • Molecular Weight : 375.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2. This inhibition disrupts cell cycle progression and promotes apoptosis in cancer cells .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from different studies:

Cell Line IC50 (μM) Reference
MCF-719.4 ± 0.22
HCT-11657.01
PC-325.23

The compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of approximately 19.4 μM, indicating its potential as a lead compound for further development in cancer therapy .

Inhibition of Other Targets

In addition to its anticancer properties, the compound has been investigated for its inhibitory effects on metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance. In one study, derivatives of similar triazole compounds showed moderate inhibitory activity against VIM-2 MBL at concentrations around 100 μM .

Study on Anticancer Activity

In a study focused on the synthesis and evaluation of triazolopyrimidine derivatives, the compound was tested against three cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that derivatives with specific substituents exhibited enhanced cytotoxicity compared to others. The presence of larger and lipophilic functional groups positively influenced the anticancer activity .

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to various targets such as EGFR and PI3K. These studies suggest that modifications to the structure could enhance its activity against these targets, making it a candidate for further optimization in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.